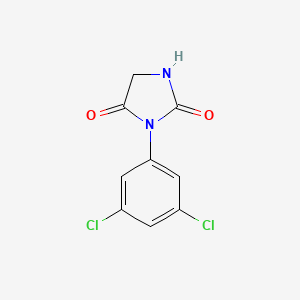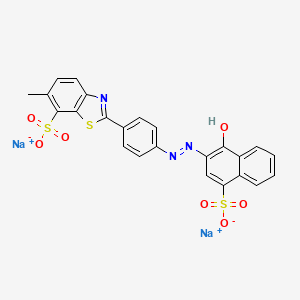
3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione
Descripción general
Descripción
“3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C9H6Cl2N2O2 . It is a dichlorobenzene and an imidazolidinone .
Molecular Structure Analysis
The molecular structure of this compound includes a dichlorobenzene ring attached to an imidazolidinone group . The molecular weight is 245.062 Da .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point estimated to be 441.89°C, and a water solubility at 25°C of 2598 mg/L . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .Aplicaciones Científicas De Investigación
Pharmacological Applications
Imidazolinone derivatives, such as “3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione”, have been found to have a wide range of significant pharmacological or biological activities . Pharmaceutical companies frequently perform research and exploit their derivatives for drug discovery .
Anticancer Agents
These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors . For instance, “(S)-1-[1-(4-Aminobenzoyl)-2, 3-dihydro-1H-indol-6-sulfonyl]-4-phenyl imidazolidine-2-one” were studied for pharmacological properties and anti-cancer activity against the SW620 cell line .
Antibacterial and Anti-Fungal Activities
5-Imidazolinone derivatives have shown antibacterial and anti-fungal activities . This makes them potential candidates for the development of new antimicrobial drugs.
Anti-Inflammatory and Analgesic Activity
These compounds have also demonstrated anti-inflammatory and analgesic activities , suggesting their potential use in the treatment of inflammatory diseases and pain management.
Anti-Diabetic Activity
5-Imidazolinone derivatives have shown anti-diabetic activities , indicating their potential use in the management and treatment of diabetes.
Anthelmintic Activity
These compounds have shown anthelmintic activity , which means they could be used to develop drugs for treating parasitic worm infections.
Mecanismo De Acción
Target of Action
The primary targets of 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and certain bacterial proteins . The compound has shown significant binding affinity towards these targets, suggesting its potential as an anticonvulsant and antibacterial agent .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . In the case of VGCIP, the compound fits well in the active pocket, leading to more binding affinity towards the channel . For bacterial proteins, the compound also shows significant binding affinity, particularly against S. aureus and P. aeruginosa .
Biochemical Pathways
Its anticonvulsant activity suggests it may influence neuronal signaling pathways by modulating the function of sodium channels . Its antibacterial activity implies it may interfere with essential bacterial protein functions .
Pharmacokinetics
Its water solubility at 25°c is estimated to be 2598 mg/l , which could impact its bioavailability
Result of Action
The molecular and cellular effects of 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione’s action are primarily its potential anticonvulsant and antibacterial activities . By binding to the VGCIP, it may help control neuronal excitability, potentially reducing seizure activity . Its antibacterial activity could result from disrupting essential bacterial protein functions .
Propiedades
IUPAC Name |
3-(3,5-dichlorophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2/c10-5-1-6(11)3-7(2-5)13-8(14)4-12-9(13)15/h1-3H,4H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCORJSEYZKHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181813 | |
| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |
CAS RN |
27387-87-7 | |
| Record name | 3-(3,5-Dichlorophenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27387-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027387877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3,5-Dichlorophenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,5-dichlorophenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.021 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)





![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)





